3-Hexyl-2,2'-bithiophene
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Overview
Description
3-Hexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophene is a five-membered aromatic ring containing a sulfur atom. The addition of a hexyl group to the bithiophene structure enhances its solubility and processability, making it a valuable compound in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid or ester in the presence of a palladium catalyst . Another method is the Stille coupling reaction, which uses a stannylated thiophene derivative . These reactions are usually carried out under inert conditions with the use of anhydrous solvents and a base to facilitate the coupling process.
Industrial Production Methods: Industrial production of 3-Hexyl-2,2’-bithiophene often involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
3-Hexyl-2,2’-bithiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hexyl-2,2’-bithiophene in electronic applications involves its ability to form conjugated systems, which facilitate charge transport. The hexyl group enhances solubility and processability, allowing for the formation of thin films with desirable electronic properties. In biological applications, the compound interacts with cellular components, potentially disrupting cell membranes or interfering with metabolic pathways .
Comparison with Similar Compounds
5-Hexyl-2,2’-bithiophene: Similar structure but with the hexyl group attached at a different position.
3,3’-Dihexyl-2,2’-bithiophene: Contains two hexyl groups, enhancing solubility and electronic properties.
Thieno[3,2-b]thiophene: A fused thiophene derivative with different electronic properties.
Uniqueness: 3-Hexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics, where both processability and performance are crucial .
Properties
IUPAC Name |
3-hexyl-2-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18S2/c1-2-3-4-5-7-12-9-11-16-14(12)13-8-6-10-15-13/h6,8-11H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHPYJUUWHUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735766 |
Source
|
Record name | 3-Hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141102-61-6 |
Source
|
Record name | 3-Hexyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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